molecular formula C24H23N3O3 B2609557 10-(1H-indol-3-yl)-14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraene-5-carboxylic acid CAS No. 1024355-02-9

10-(1H-indol-3-yl)-14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraene-5-carboxylic acid

Cat. No.: B2609557
CAS No.: 1024355-02-9
M. Wt: 401.466
InChI Key: GUQBYCPGJVOXRW-UHFFFAOYSA-N
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Description

10-(1H-indol-3-yl)-14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraene-5-carboxylic acid is a complex organic compound that features an indole moiety. Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals . This compound’s unique structure makes it a subject of interest in synthetic organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives often involves multi-step reactions. One common method includes the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes under acidic conditions . Another approach is the Bartoli indole synthesis, which involves the reaction of nitroarenes with vinyl Grignard reagents . Specific conditions such as temperature, solvent, and catalysts play crucial roles in these reactions.

Industrial Production Methods

Industrial production of such complex compounds typically involves optimizing the synthetic routes for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Indole derivatives, including 10-(1H-indol-3-yl)-14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraene-5-carboxylic acid, undergo various chemical reactions such as:

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed depend on the type of reaction. For example, oxidation of indoles typically yields oxindoles, while reduction can produce indolines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms .

Biology

In biology, indole derivatives are studied for their role in cell signaling and as potential therapeutic agents. They are known to interact with various biological targets, including enzymes and receptors .

Medicine

Medically, indole derivatives have shown promise in treating various conditions such as cancer, inflammation, and microbial infections. Their ability to modulate biological pathways makes them valuable in drug discovery .

Industry

Industrially, these compounds are used in the synthesis of dyes, pigments, and other specialty chemicals. Their stability and reactivity make them suitable for various applications .

Mechanism of Action

The mechanism of action of indole derivatives involves their interaction with specific molecular targets such as enzymes, receptors, and DNA. These interactions can modulate biological pathways, leading to therapeutic effects. For example, indole derivatives can inhibit enzymes involved in cancer cell proliferation or modulate receptors involved in inflammation .

Properties

IUPAC Name

6-(1H-indol-3-yl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3/c1-24(2)10-19-21(20(28)11-24)22(15-12-25-16-6-4-3-5-14(15)16)27-17-8-7-13(23(29)30)9-18(17)26-19/h3-9,12,22,25-27H,10-11H2,1-2H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQBYCPGJVOXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=C(N2)C=C(C=C3)C(=O)O)C4=CNC5=CC=CC=C54)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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